molecular formula C22H24N4O5 B10867362 2-(2-methoxyphenoxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2-methoxyphenoxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B10867362
M. Wt: 424.4 g/mol
InChI Key: YBNJKEAKVJCUKF-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENOXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methoxyphenoxy group and an indole moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENOXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methoxyphenol with an appropriate indole derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated systems for precise control of reaction parameters, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYPHENOXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

2-(2-METHOXYPHENOXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENOXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 2-(2-METHOXYPHENOXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of a methoxyphenoxy group and an indole moiety sets it apart from other similar compounds, potentially leading to unique interactions and effects in various applications .

Properties

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H24N4O5/c1-29-18-8-4-5-9-19(18)31-14-20(27)23-24-21-16-6-2-3-7-17(16)26(22(21)28)15-25-10-12-30-13-11-25/h2-9,28H,10-15H2,1H3

InChI Key

YBNJKEAKVJCUKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O

Origin of Product

United States

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